1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride
Description
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride is a heterocyclic organic compound featuring a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and an ethylamine group at position 5, with a hydrochloride counterion. The 1,2,3-thiadiazole ring contains sulfur (position 1) and nitrogen atoms (positions 2 and 3), contributing to its unique electronic and steric properties.
Hypothetical Molecular Formula: C₇H₁₄ClN₃S (derived from structural analysis).
Estimated Molecular Weight: ~207.5 g/mol.
Properties
Molecular Formula |
C7H14ClN3S |
|---|---|
Molecular Weight |
207.73 g/mol |
IUPAC Name |
1-(4-propylthiadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3S.ClH/c1-3-4-6-7(5(2)8)11-10-9-6;/h5H,3-4,8H2,1-2H3;1H |
InChI Key |
ZEUUVZMWPYGQJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SN=N1)C(C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The 4-propyl substituent on the thiadiazole ring suggests the use of a 4-propyl-substituted ketone or aldehyde as the starting material.
- The ethan-1-amine side chain is typically introduced via reductive amination or by using amino-substituted precursors.
Synthetic Route Overview
A plausible synthetic route based on literature and analogous thiadiazole syntheses is:
Synthesis of 4-propyl-1,2,3-thiadiazole core:
- Starting from 4-propylacetophenone or a similar ketone, condensation with hydrazine derivatives forms hydrazones.
- Cyclization with sulfur sources (e.g., potassium thiocyanate, thionyl chloride) under controlled conditions yields the 1,2,3-thiadiazole ring with the propyl substituent at position 4.
Introduction of ethan-1-amine group:
- The ethan-1-amine moiety can be introduced by nucleophilic substitution or reductive amination at the 5-position of the thiadiazole ring.
- Alternatively, direct synthesis using an amino-substituted acetyl precursor in the cyclization step can be employed.
Formation of hydrochloride salt:
- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing stability and crystallinity.
Detailed Reaction Conditions and Procedures
Comparative Analysis of Preparation Methods
Research Discoveries and Optimization
- The use of thionyl chloride in the cyclization step is critical for high yields and purity of the 1,2,3-thiadiazole ring.
- Variations in solvent choice (chloroform, DMSO) and temperature can influence reaction rates and product crystallinity.
- The formation of hydrochloride salt improves compound stability and facilitates handling in pharmaceutical applications.
- Recent studies emphasize the importance of controlling stoichiometry and reaction times to minimize side products and maximize yield.
Chemical Reactions Analysis
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in the development of new industrial chemicals and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs (data sourced from evidence provided):
Note: Values marked with * are inferred from structural analysis due to incomplete evidence.
Key Comparative Insights:
Heterocycle Core :
- 1,2,3-Thiadiazole (target and cyclopropyl analog): Sulfur atom increases electron-deficient character, favoring nucleophilic substitutions compared to 1,2,4-oxadiazole (oxygen-based, more polar) and 1,3-thiazole (common in bioactive molecules) .
- 1,3-Thiazole derivatives (–5) are prevalent in drug discovery due to their metabolic stability and hydrogen-bonding capacity .
Substituent Effects: Propyl vs. Fluorine Substituents (): Unexpected fluorine atoms in the oxadiazole derivative could enhance bioavailability and binding affinity via electronegative interactions .
Applications :
- Thiadiazole derivatives are often used as ligands or enzyme inhibitors, while thiazoles dominate antimicrobial and anticancer research .
- The target compound’s combination of sulfur and amine groups may favor applications in metal coordination chemistry or protease inhibition.
Research Findings and Limitations
- Synthetic Utility : Cyclopropyl-thiadiazole () and phenyl-thiazole () derivatives are validated as building blocks in drug discovery pipelines, suggesting the target compound’s utility in analogous pathways .
- Safety Data: Limited toxicity information is available for most analogs, though thiazoles (–5) are generally classified as irritants .
Biological Activity
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride is a thiadiazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the molecular formula C7H14ClN3S and a molecular weight of approximately 207.73 g/mol, exhibits properties that make it a subject of interest in medicinal chemistry and pharmacological research .
Chemical Structure and Properties
The structural features of this compound include:
- Thiadiazole Ring : This five-membered ring contains both sulfur and nitrogen atoms, contributing to the compound's reactivity and biological activity.
- Amine Functionality : The amine group enhances its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli .
Antitumor Activity
The compound has been investigated for its potential antitumor effects. Similar thiadiazole derivatives have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Other Biological Activities
In addition to antimicrobial and antitumor properties, derivatives of thiadiazoles have been associated with:
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions can disrupt critical biological processes such as:
- Membrane integrity
- Enzymatic activity
These disruptions can lead to cell death or inhibition of growth in pathogenic organisms .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
Q & A
Q. What synthetic routes are most effective for preparing 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Thiadiazole derivatives are typically synthesized via cyclization reactions. For example, a protocol analogous to the synthesis of 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine involves refluxing carboxylic acid derivatives (e.g., propyl-substituted precursors) with thiosemicarbazide in ethanol at 363 K for 6 hours . Key optimization steps include:
- Temperature control : Prolonged heating (≥6 hours) ensures complete cyclization.
- Solvent selection : Ethanol or acetone facilitates crystallization .
- Purification : Slow evaporation of acetone yields single crystals for structural validation .
Table 1: Example Reaction Conditions for Thiadiazole Synthesis
| Precursor | Reagent | Solvent | Temp (K) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Pyridinecarboxylic acid | Thiosemicarbazide | Ethanol | 363 | 6 | ~65 |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography : Resolve dihedral angles between the thiadiazole ring and substituents. For example, in similar compounds, dihedral angles ranged from 18.2° to 30.3°, influencing supramolecular hydrogen bonding .
- NMR/IR spectroscopy :
- Mass spectrometry : Use high-resolution MS to validate molecular weight (e.g., [M+H]⁺ for C₆H₁₂N₃S·HCl: calc. 193.06) .
Q. What strategies ensure high purity of the compound for biological testing?
Methodological Answer:
- Recrystallization : Use ethanol or acetone for slow evaporation to remove impurities .
- Chromatography : Flash column chromatography with 5% methanol/dichloromethane achieves >98% purity .
- Analytical HPLC : Monitor retention times under gradient elution (e.g., C18 column, 0.1% TFA in H₂O/MeCN) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structurally similar thiadiazole derivatives?
Methodological Answer:
- Structural variability : Compare dihedral angles and hydrogen bonding patterns (e.g., N–H···N interactions in crystal lattices) that alter ligand-receptor interactions .
- Bioassay standardization : Use uniform protocols (e.g., fungicidal activity tested via agar dilution at 100 µg/mL) to minimize variability .
- Computational modeling : Perform molecular docking to assess binding affinity differences caused by substituent positioning .
Table 2: Bioactivity Variability in Thiadiazoles
| Compound | Dihedral Angle (°) | IC₅₀ (µM) Fungicidal | Ref. |
|---|---|---|---|
| 5-(4-Pyridyl)-thiadiazole | 18.2–30.3 | 12.5 | |
| 4-Chlorobenzylidene analog | 22.1 | 8.3 |
Q. What experimental designs are optimal for evaluating the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic assays : Use continuous spectrophotometric methods (e.g., NADH oxidation at 340 nm for dehydrogenase inhibition) .
- Dose-response curves : Test 5–8 concentrations (1 nM–100 µM) to calculate IC₅₀ and Hill coefficients.
- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots with varying substrate concentrations .
Q. How can computational chemistry predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
- Reactivity descriptors : Calculate Fukui indices to identify regions prone to substitution (e.g., C5 in thiadiazole rings) .
- Transition state modeling : Simulate cyclization barriers to guide catalyst selection (e.g., Pd for Buchwald–Hartwig couplings) .
Q. What analytical techniques address discrepancies in reported spectral data for thiadiazole derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
